

A Comprehensive Technical Guide to Ethyl 5-propyl-1H-pyrazole-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 3-n-propylpyrazole-5-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Ethyl 5-propyl-1H-pyrazole-3-carboxylate, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and insecticidal properties. This document details the chemical properties, a detailed experimental protocol for its synthesis, expected analytical data, and a discussion of its potential biological significance based on the known activities of structurally related compounds.

The officially recognized IUPAC name for this compound is ethyl 5-propyl-1H-pyrazole-3-carboxylate^[1]. It is also referred to by synonyms such as 3-n-Propylpyrazole-5-carboxylic acid ethyl ester and **Ethyl 3-n-propylpyrazole-5-carboxylate**^[1].

Chemical and Physical Properties

This compound is a solid, crystalline powder and is primarily utilized as an intermediate in the chemical synthesis of pharmaceuticals and agrochemicals. Key quantitative data are summarized in the table below.

Property	Value	Reference
IUPAC Name	ethyl 5-propyl-1H-pyrazole-3-carboxylate	[1]
Synonyms	3-n-Propylpyrazole-5-carboxylic acid ethyl ester, Ethyl 3-n-propylpyrazole-5-carboxylate	[1]
CAS Number	92945-27-2	[2]
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂	[2]
Molecular Weight	182.22 g/mol	
Appearance	Solid, crystalline powder	
Purity	Typically ≥98%	
Melting Point	85-88°C	
Solubility	Slightly soluble in water, soluble in organic solvents.	

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of ethyl 5-propyl-1H-pyrazole-3-carboxylate is not readily available in the cited literature, a general and adaptable method can be derived from the synthesis of homologous pyrazole carboxylates. The following protocol is based on the well-established reaction of a β -dicarbonyl compound with a hydrazine derivative[3][4].

Experimental Protocol: Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate

This procedure involves a two-step synthesis pathway: first, the formation of a β -keto ester intermediate via Claisen condensation, followed by cyclization with hydrazine hydrate to form the pyrazole ring.

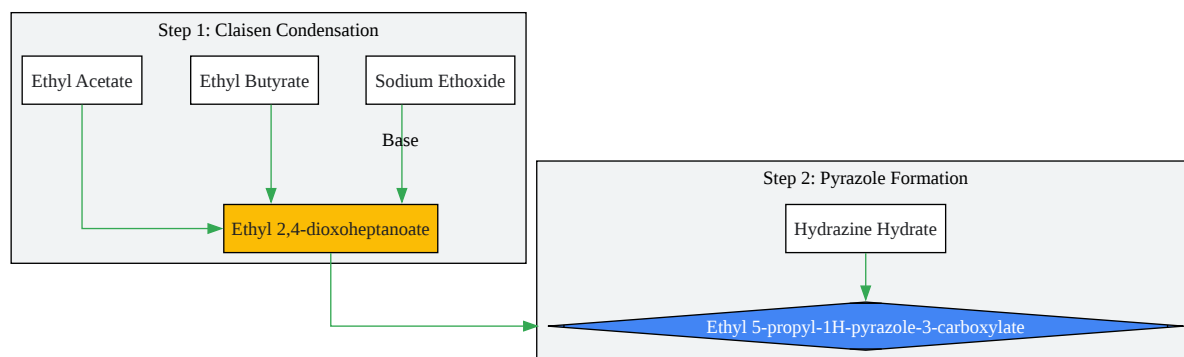
Step 1: Synthesis of Ethyl 2,4-dioxoheptanoate (Intermediate)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- **Claisen Condensation:** To the cooled sodium ethoxide solution, add a mixture of ethyl acetate (1 equivalent) and ethyl butyrate (1 equivalent) dropwise with continuous stirring.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight to ensure the completion of the condensation reaction.
- **Work-up:** Quench the reaction by pouring the mixture into ice-cold dilute acid (e.g., HCl or H₂SO₄). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxoheptanoate. This intermediate may be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate

- **Cyclization Reaction:** Dissolve the crude ethyl 2,4-dioxoheptanoate from Step 1 in glacial acetic acid or ethanol.
- **Addition of Hydrazine:** To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
- **Reflux:** After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The product may precipitate as a solid.
- **Purification:** Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

to obtain pure ethyl 5-propyl-1H-pyrazole-3-carboxylate.



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Caption: Synthetic pathway for Ethyl 5-propyl-1H-pyrazole-3-carboxylate.

Analytical Data (Expected)

Specific spectral data for ethyl 5-propyl-1H-pyrazole-3-carboxylate is not available in the searched literature. However, based on the known spectra of similar pyrazole derivatives, the following characteristic data can be expected[4][5][6].

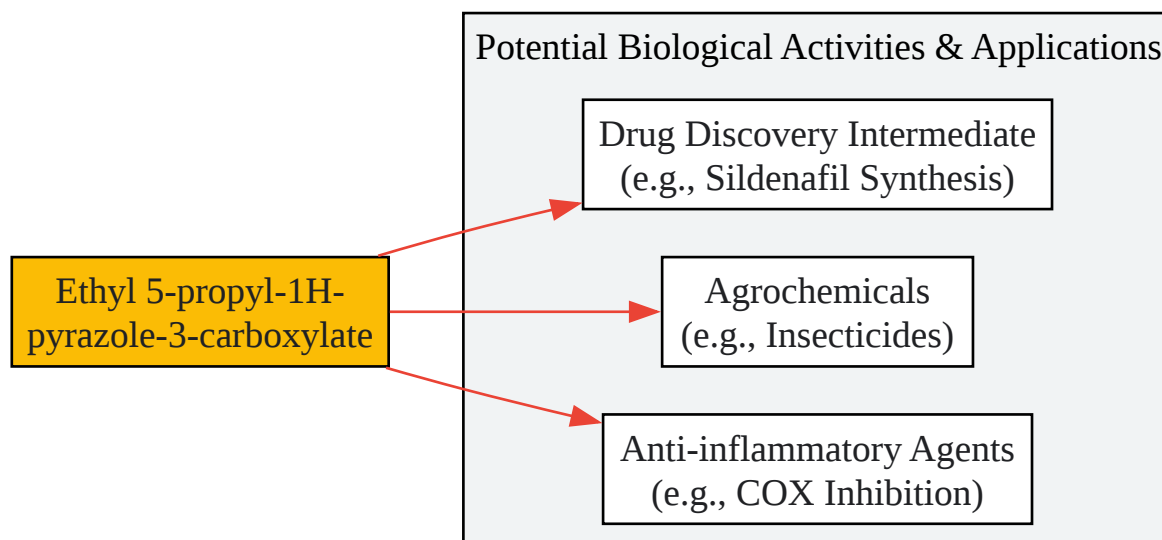
Analytical Technique	Expected Data
^1H NMR	δ (ppm): ~0.9 (t, 3H, CH_3 of propyl), ~1.4 (t, 3H, CH_3 of ethyl), ~1.7 (sextet, 2H, CH_2 of propyl), ~2.7 (t, 2H, CH_2 of propyl), ~4.4 (q, 2H, CH_2 of ethyl), ~6.5 (s, 1H, pyrazole-H), ~12-13 (br s, 1H, NH).
^{13}C NMR	δ (ppm): ~14 (CH_3 of propyl), ~14.5 (CH_3 of ethyl), ~22 (CH_2 of propyl), ~30 (CH_2 of propyl), ~61 (CH_2 of ethyl), ~105 (pyrazole-CH), ~140 (pyrazole-C), ~150 (pyrazole-C), ~162 (C=O).
IR (cm^{-1})	~3200-3400 (N-H stretch), ~2960 (C-H stretch, alkyl), ~1720 (C=O stretch, ester), ~1550 (C=N stretch, pyrazole ring), ~1250 (C-O stretch, ester).
Mass Spec (m/z)	Expected $[\text{M}]^+$ at 182.22. Fragmentation may show loss of the ethoxy group (-45) and propyl group (-43).

Potential Biological Activity and Applications

While direct biological studies on ethyl 5-propyl-1H-pyrazole-3-carboxylate are not extensively documented, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.

- Anti-inflammatory Activity:** Many pyrazole derivatives are known to exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes[3]. The structural features of ethyl 5-propyl-1H-pyrazole-3-carboxylate suggest it could be investigated for similar activities.
- Insecticidal and Agrochemical Potential:** Pyrazole carboxamides are a prominent class of insecticides[7]. The title compound could serve as a key intermediate for the synthesis of novel agrochemicals.

- **Drug Discovery Intermediate:** This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, a methylated derivative of this compound is an impurity of Sildenafil, a well-known drug for erectile dysfunction[4][5].



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Caption: Potential applications based on the pyrazole core structure.

Conclusion

Ethyl 5-propyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. This technical guide provides a foundational understanding of its chemical properties, a detailed, adaptable synthesis protocol, and an overview of its potential biological applications based on the known activities of the broader pyrazole class. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic and commercial potential.

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